An In-depth Technical Guide to the Chemical and Physical Properties of Heptyl Heptanoate
An In-depth Technical Guide to the Chemical and Physical Properties of Heptyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptyl heptanoate (C₁₄H₂₈O₂) is a fatty acid ester with applications in the flavor and fragrance industry and potential uses in pharmaceutical and research settings.[1][2] As a long-chain, non-polar molecule, its physical and chemical properties are of significant interest to researchers in various fields, including drug delivery and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of heptyl heptanoate, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic context.
Chemical and Physical Properties
Heptyl heptanoate is the ester formed from the condensation of heptanoic acid and heptan-1-ol. Its properties are characteristic of a medium-chain fatty acid ester, exhibiting low water solubility and a high boiling point. A summary of its key quantitative properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Heptyl Heptanoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈O₂ | [1][2][3] |
| Molecular Weight | 228.37 g/mol | [1][3] |
| CAS Number | 624-09-9 | [1][2][3] |
| Appearance | Colorless, clear, oily liquid | [2] |
| Odor | Fruity, green, grassy | [2] |
| Density | 0.858 g/mL at 25 °C | |
| Boiling Point | 276.0 - 277.0 °C at 760 mmHg | [3] |
| Melting Point | -33 °C | [3] |
| Flash Point | 120 °C (248 °F) | [4] |
| Solubility | Insoluble in water; Soluble in ethanol and other non-polar organic solvents. | [1][3] |
| Refractive Index | n20/D 1.431 | |
| logP (o/w) | 5.880 (estimated) | [4] |
Experimental Protocols
Synthesis of Heptyl Heptanoate via Fischer Esterification
The most common method for synthesizing heptyl heptanoate is through the Fischer esterification of heptanoic acid and heptan-1-ol, using an acid catalyst.[1] The following protocol is adapted from established methodologies for similar esters and is designed to provide a high yield of the desired product.[4][5]
Materials:
-
Heptanoic acid
-
Heptan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine heptanoic acid (1.0 molar equivalent) and heptan-1-ol. To drive the reaction towards the product, an excess of one reactant can be used; a 1.2 to 2.0 molar equivalent of heptan-1-ol is recommended.[4][5] Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the carboxylic acid by weight) to the reaction mixture with stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle. The water generated will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux until the theoretical amount of water has been collected (typically 2-4 hours).
-
Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel. Carefully add 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue adding the bicarbonate solution until effervescence ceases.
-
Extraction and Washing: Add diethyl ether to the separatory funnel to extract the heptyl heptanoate. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude heptyl heptanoate can be further purified by vacuum distillation to yield the pure product.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like heptyl heptanoate. A non-polar capillary column (e.g., DB-5ms) is suitable for separation. The mass spectrum of heptyl heptanoate will show a characteristic fragmentation pattern that can be used for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. Expected signals include triplets for the terminal methyl groups of the heptyl and heptanoyl chains, multiplets for the methylene groups, and a characteristic triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the ester group.
Biological Context and Metabolic Fate
While heptyl heptanoate itself is not a primary metabolite, its constituent parts, heptanoic acid and heptanol, can be metabolized by the body. Heptanoic acid, a medium-chain fatty acid, can undergo β-oxidation to produce acetyl-CoA and propionyl-CoA.[6][7] These molecules then enter the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production.[8][9][10]
The ability of heptanoate to serve as a precursor for both acetyl-CoA and propionyl-CoA makes it an anaplerotic substrate, meaning it can replenish the intermediates of the citric acid cycle.[6] This property is of interest in research related to metabolic disorders where the citric acid cycle function may be impaired.
Safety and Handling
Heptyl heptanoate is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Heptyl heptanoate is a well-characterized fatty acid ester with established physical and chemical properties. Its synthesis via Fischer esterification is a straightforward process, and its purity can be readily assessed using standard analytical techniques. From a biological perspective, its metabolic breakdown products can enter central energy-producing pathways, a characteristic that may be of interest to researchers in drug development and metabolic studies. This guide provides a foundational understanding of heptyl heptanoate for professionals in the scientific community.
References
- 1. Buy Heptyl heptanoate | 624-09-9 [smolecule.com]
- 2. heptyl heptanoate | 624-09-9 [chemicalbook.com]
- 3. Heptyl heptanoate | C14H28O2 | CID 69350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. jackwestin.com [jackwestin.com]
